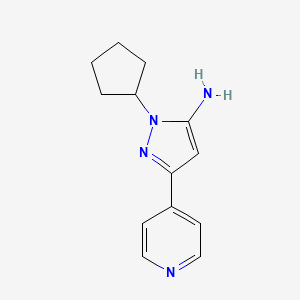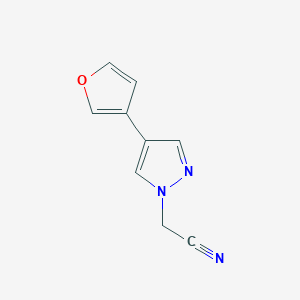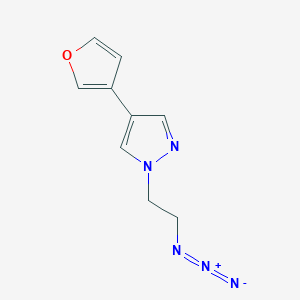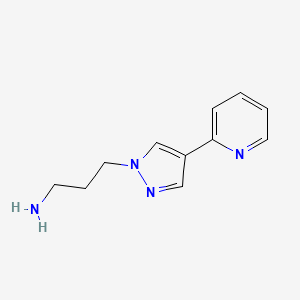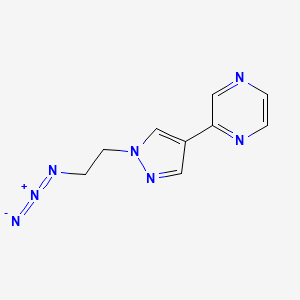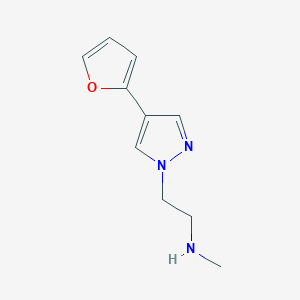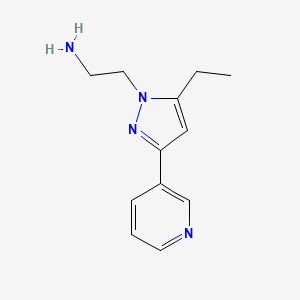
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (2-E3PEP) is a small molecule that has been used in a variety of scientific research applications. It is a member of the pyrazol-1-yl ethan-1-amine family and is used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Catalysis and Polymerization
Pyrazolylamine ligands, similar to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been used in the formation of nickel complexes which catalyze the oligomerization or polymerization of ethylene. The outcome of these reactions depends on the co-catalyst and solvent used, demonstrating the versatility of these ligands in industrial applications (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
Research has shown that pyrazole-5-amine derivatives, structurally related to the compound , are instrumental in synthesizing new pyrazolo[3,4-b]pyridine products. These syntheses are significant in developing N-fused heterocycle products with potential applications in various chemical industries (Ghaedi et al., 2015).
Anticancer Potential
Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which share a structural resemblance with 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. These compounds have shown significant cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2018).
Catalysis in CO2 Copolymerization
Pyrazolyl compounds, including those similar to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been used in zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes show promise in environmentally sustainable polymer production, with the potential to contribute significantly to green chemistry (Matiwane et al., 2020).
Propriétés
IUPAC Name |
2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-11-8-12(15-16(11)7-5-13)10-4-3-6-14-9-10/h3-4,6,8-9H,2,5,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNHIWYYRYPUNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCN)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

